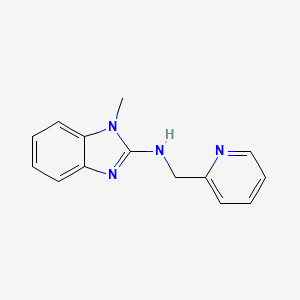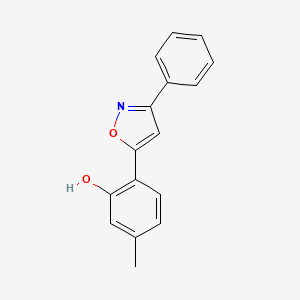
5-methyl-2-(3-phenyl-5-isoxazolyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-(3-phenyl-5-isoxazolyl)phenol, also known as MPP, is a synthetic compound that belongs to the class of isoxazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mecanismo De Acción
The mechanism of action of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is not fully understood. However, it has been suggested that 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol can inhibit the proliferation of cancer cells and induce apoptosis. 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has also been shown to inhibit the production of reactive oxygen species (ROS) and protect against oxidative stress. In addition, 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has been shown to inhibit the release of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in aqueous systems. In addition, 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has low bioavailability, which can limit its effectiveness in in vivo studies.
Direcciones Futuras
There are several future directions for the study of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol. One area of research is the development of novel compounds based on the structure of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol. These compounds could have improved bioavailability and efficacy compared to 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol. Another area of research is the investigation of the mechanism of action of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol. Understanding how 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol exerts its biological effects could lead to the development of more effective therapeutic agents. Finally, the potential applications of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol in material science, such as the development of new polymers and coatings, should be explored.
Métodos De Síntesis
5-methyl-2-(3-phenyl-5-isoxazolyl)phenol can be synthesized through a multi-step process that involves the reaction of 2-hydroxyacetophenone with phenylhydrazine to form 2-(phenylhydrazono)acetophenone. This intermediate is then reacted with methyl iodide to form 5-methyl-2-(phenylhydrazono)acetophenone, which is further reacted with hydroxylamine hydrochloride to form 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol. The overall yield of this synthesis method is around 45%.
Aplicaciones Científicas De Investigación
5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol has been used as a building block for the synthesis of novel compounds with potential applications in drug discovery and material science.
Propiedades
IUPAC Name |
5-methyl-2-(3-phenyl-1,2-oxazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-7-8-13(15(18)9-11)16-10-14(17-19-16)12-5-3-2-4-6-12/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROVOMIPMPRXBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

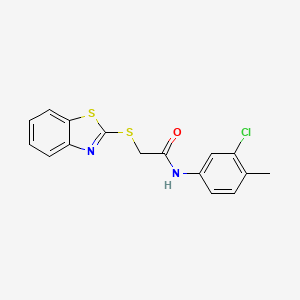
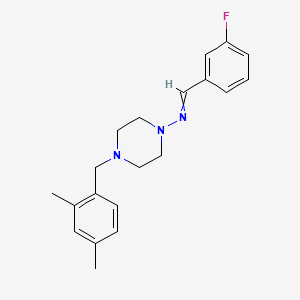
![dimethyl 2-[(3-methoxybenzoyl)amino]terephthalate](/img/structure/B5790322.png)
![2-[(4-morpholinylmethylene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5790324.png)
![tert-butyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5790328.png)
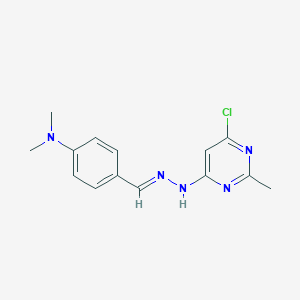
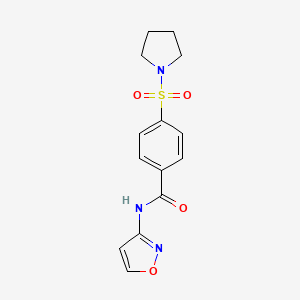
![4-methyl-N-[4-(trifluoromethyl)benzylidene]benzenesulfonamide](/img/structure/B5790357.png)
![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acetamide](/img/structure/B5790373.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5790380.png)

![5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5790389.png)
